2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide
Overview
Description
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The methyl groups at positions 4 and 6 can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Acetamide Formation: The acetamide moiety can be introduced by reacting the benzofuran derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Methoxy Group Introduction: The methoxy group can be introduced through methylation of the corresponding hydroxyl group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the acetamide moiety, converting it to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amines.
Scientific Research Applications
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving benzofuran derivatives.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, benzofuran derivatives can interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the acetamide and methoxy groups may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
- 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-methylacetamide
- 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(2-hydroxy-1-methylethyl)acetamide
Uniqueness
The unique combination of the benzofuran core with the acetamide and methoxy groups distinguishes 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide from other similar compounds. This structural uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1-methoxypropan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-10-5-11(2)16-13(9-20-14(16)6-10)7-15(18)17-12(3)8-19-4/h5-6,9,12H,7-8H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJLAHQMXLRUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NC(C)COC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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